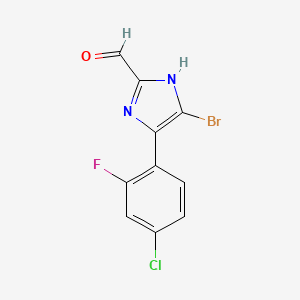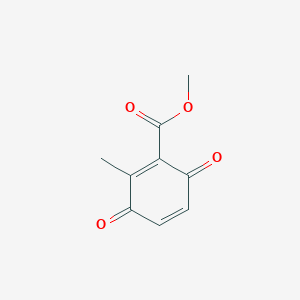
Methyl 2-Methyl-3,6-dioxocyclohexa-1,4-dienecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-Methyl-3,6-dioxocyclohexa-1,4-dienecarboxylate is an organic compound with the molecular formula C9H8O4. It is a derivative of cyclohexa-1,4-diene and contains both ester and ketone functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 2-Methyl-3,6-dioxocyclohexa-1,4-dienecarboxylate can be synthesized through several methods. One common approach involves the reaction of 2-methyl-1,4-benzoquinone with methanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the quinone undergoing nucleophilic attack by methanol, followed by esterification to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity product.
化学反应分析
Types of Reactions
Methyl 2-Methyl-3,6-dioxocyclohexa-1,4-dienecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products
Oxidation: Formation of 2-methyl-1,4-benzoquinone or 2-methyl-3,6-dioxocyclohexa-1,4-dienecarboxylic acid.
Reduction: Formation of 2-methyl-3,6-dihydroxycyclohexa-1,4-dienecarboxylate.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
Methyl 2-Methyl-3,6-dioxocyclohexa-1,4-dienecarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of Methyl 2-Methyl-3,6-dioxocyclohexa-1,4-dienecarboxylate involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the ester and ketone functional groups, which can participate in nucleophilic and electrophilic reactions. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways.
相似化合物的比较
Similar Compounds
Methyl 3,6-dioxocyclohexa-1,4-dienecarboxylate: Lacks the methyl group at the 2-position.
Ethyl 2-Methyl-3,6-dioxocyclohexa-1,4-dienecarboxylate: Contains an ethyl ester instead of a methyl ester.
2-Methyl-1,4-benzoquinone: Lacks the ester functional group.
Uniqueness
Methyl 2-Methyl-3,6-dioxocyclohexa-1,4-dienecarboxylate is unique due to the combination of its ester and ketone functional groups, which confer distinct reactivity and potential applications. The presence of the methyl group at the 2-position also influences its chemical behavior and biological activity, distinguishing it from other similar compounds.
属性
CAS 编号 |
126494-78-8 |
|---|---|
分子式 |
C9H8O4 |
分子量 |
180.16 g/mol |
IUPAC 名称 |
methyl 2-methyl-3,6-dioxocyclohexa-1,4-diene-1-carboxylate |
InChI |
InChI=1S/C9H8O4/c1-5-6(10)3-4-7(11)8(5)9(12)13-2/h3-4H,1-2H3 |
InChI 键 |
ABYRASOSBOFCMJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)C=CC1=O)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Amino-5-[(1-imidazolyl)methyl]-1,3,4-thiadiazole](/img/structure/B13691970.png)
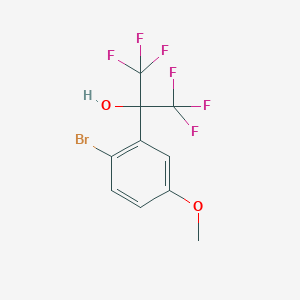
![3-[5-(1-Boc-4-piperidyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione](/img/structure/B13691972.png)
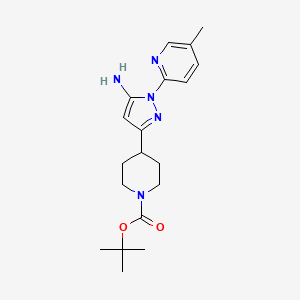
![Methyl 2-Oxo-2H-benzo[g]chromene-3-carboxylate](/img/structure/B13691981.png)

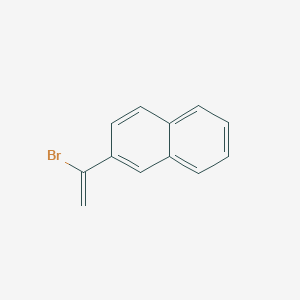


![7-Bromo-5-ethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13692005.png)

